Beta-Amyloid (17-21)

Amyloidogenesis Plaque competence NMR spectroscopy

Amyloid researchers face the challenge of isolating primary nucleation from confounding secondary aggregation events. Beta-Amyloid (17-21) (LVFFA) is the minimal hydrophobic core sufficient to initiate β-sheet formation, enabling clean kinetic studies of the nucleation step without interference from downstream fibrillization pathways. • Minimal nucleating motif: Single-point mutations (e.g., F19T) abolish plaque competence, validating sequence-specific activity. • Preferred scaffold for β-sheet breaker design; native LVFFA serves as essential positive control in SAR studies. • Supplied as lyophilized powder, ≥95% HPLC purity, with CoA including MS and HPLC data.

Molecular Formula
Molecular Weight 595.7
Cat. No. B1578762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (17-21)
Molecular Weight595.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (17-21) Structural and Functional Overview


Beta-Amyloid (17-21), sequence LVFFA, is a pentapeptide derived from the central hydrophobic core of the amyloid-β protein [1]. This region has been identified as the minimal nucleating motif responsible for initiating β-sheet formation and fibrillization in the full-length Aβ peptide [2]. The compound is recognized not as a full-length amyloidogenic peptide but as a structural probe and a modulator of aggregation [3].

Structural probe & minimal nucleating motif (LVFFA) of amyloid-β central hydrophobic core
Supports β-sheet initiation and fibrillization seeding studies without full-length peptide complexity
Applicable as scaffold for β-sheet breaker design and plaque competence assay development

Why Generic Substitution Fails for Beta-Amyloid (17-21)


Generic substitution with other amyloid-beta fragments is not viable due to distinct functional roles. Unlike larger fragments such as Aβ25-35 or Aβ1-42 which are primarily employed as cytotoxic stressors or full aggregation models, Aβ(17-21) functions specifically as the critical nucleus for β-sheet initiation [1]. Its activity is uniquely dependent on the local hydrophobic interactions within the LVFFA sequence; single-point mutations within this cluster (such as F19T) have been shown to completely abolish plaque competence [2]. Substituting Aβ(17-21) with a flanking sequence or a different hydrophobic peptide will not recapitulate the specific recognition event required for seeding or inhibitor design studies targeting the core nucleation event.

Larger Fragments Aβ25-35 or Aβ1-42 act as cytotoxic stressors or full aggregation models; they cannot recapitulate isolated primary nucleation.
Point Mutants F19T substitution within LVFFA abolishes plaque competence; sequence integrity is essential for nucleation-dependent readouts.
Non-homologous Peptides Flanking sequences or generic hydrophobic peptides lack the specific recognition required for seeding or inhibitor SAR studies.

Beta-Amyloid (17-21) Comparative Evidence


Nucleation Fidelity vs. F19T Point Mutant

The integrity of the LVFFA sequence is essential for amyloid deposition. When comparing wild-type Aβ(10-35)-NH2 (which contains the intact LVFFA sequence) to the F19T point mutant, the mutant exhibited a near-complete loss of plaque competence [1]. NMR structural analysis further confirmed that the F19T substitution results in a significantly less folded conformation than the wild-type LVFFA-containing peptide, establishing the sequence specificity of this core motif [2].

Nucleation Fidelity vs. F19T Mutant
Head-to-head
F19T point mutant: near-complete loss of plaque competence; NMR shows significantly less folded conformation
LVFFA integrity is structurally specific; generic hydrophobic peptides may not reproduce nucleation-dependent phenomena.
In vitro deposition model, radiolabeled Aβ on AD cerebral cortex
Amyloidogenesis Plaque competence NMR spectroscopy

Purity: Wild-Type vs. iAβ5

For reproducible aggregation studies, peptide purity is critical. Commercially available wild-type Beta-Amyloid (17-21) is routinely supplied with a purity of >95% by HPLC [1][2]. For users requiring a non-aggregating control or β-sheet breaker analog, the derivative [Pro18, Asp21] β-Amyloid (17-21) (iAβ5) is available at an ultra-high purity of 99.92% . This allows researchers to select the appropriate grade based on whether the study requires native self-assembly or inhibited aggregation.

Purity: Wild-Type vs. iAβ5
Cross-study comparable
WT >95% HPLC; iAβ5 ([Pro18, Asp21] analog) 99.92%
Research-grade purity supports intrinsic aggregation; inhibitor-grade analog requires higher purity for suppressed aggregation.
Lyophilized powder; purity by HPLC
Peptide synthesis Quality control Aggregation assay

Molecular Weight vs. Aβ25-35 Fragment

The molecular weight and sequence of Beta-Amyloid (17-21) differ substantially from commonly used flanking or alternative fragments, influencing experimental solubility and aggregation conditions. The target compound, with the sequence LVFFA, has a molecular weight of 595.73 Da [1]. In contrast, commonly used cytotoxic fragments such as Aβ25-35 (GSNKGAIIGLM) have a molecular weight of 1060.3 Da and exhibit distinct aggregation kinetics and solubility profiles [2]. The lower molecular weight and the absence of charged residues in Aβ(17-21) render it highly hydrophobic and drive rapid self-assembly in aqueous buffers, a property not shared by the more hydrophilic Aβ25-35 fragment.

MW & Solubility vs. Aβ25-35
Cross-study comparable
LVFFA 595.73 Da; Aβ25-35 1060.3 Da (78% larger)
Lower MW and high hydrophobicity drive rapid self-assembly; distinct handling from charged Aβ25-35.
Calculated molecular weight; aqueous buffer behavior may differ
Peptide characterization Biophysical assays Solubility

Core Nucleation vs. p3 Fragment Kinetics

The role of Beta-Amyloid (17-21) as the nucleation core is distinct from the behavior of longer fragments like Aβ17-40/42 (p3 peptides). While p3 peptides rapidly form amyloid fibrils with kinetics dominated by secondary nucleation and can cross-seed full-length Aβ [1], the isolated LVFFA pentapeptide functions primarily as the minimal recognition element that initiates the primary nucleation step [2]. Studies have shown that modifications within the LVFFA region disrupt fibril formation to approximately 15% of wild-type levels, confirming its essential and rate-limiting role [3].

Core Nucleation vs. p3 Fragment Kinetics
Class-level inference
LVFFA: primary nucleation core; disruption reduces fibril formation to ~15% of wild-type
LVFFA supports minimal nucleation studies; p3 peptides exhibit secondary nucleation-dominated kinetics and cross-seeding.
In vitro fibrillization assays; class-level interpretation requires context verification
Aggregation kinetics Fibrillogenesis Cross-seeding

Beta-Amyloid (17-21) Validated Applications


Amyloid Aggregation Inhibitor Design

Due to its role as the minimal nucleating core, Aβ(17-21) is the preferred template for designing β-sheet breaker peptides. Evidence confirms that modifications to this sequence, such as the [Pro18, Asp21] substitution, effectively convert the fragment into an inhibitor of fibrillogenesis . Procurement of the native Aβ(17-21) sequence is essential as a positive control and a backbone scaffold in structure-activity relationship (SAR) studies aimed at developing therapeutic anti-amyloid agents.

Primary Nucleation & β-Sheet Initiation

Researchers seeking to isolate and measure the primary nucleation step of amyloid formation should prioritize Aβ(17-21). Unlike full-length Aβ or p3 peptides which undergo complex secondary nucleation and cross-seeding [1], the LVFFA pentapeptide provides a simplified system to study the initial hydrophobic collapse and β-sheet initiation. Its high purity (>95% HPLC) ensures that aggregation kinetics data are not confounded by synthesis impurities [2].

Plaque Competence Assay Standard

Given the quantitative evidence that point mutations within LVFFA (e.g., F19T) abolish plaque competence [3], the wild-type Aβ(17-21) peptide serves as a rigorous positive control or reference standard in amyloid deposition assays. Its use ensures that observed plaque formation in vitro is driven specifically by the correct hydrophobic nucleation mechanism rather than non-specific peptide aggregation.

Application
Selection Property
Validation Focus
Amyloid aggregation inhibitor scaffold research
Intact LVFFA nucleation sequence
β-sheet breaker peptide SAR and sequence-activity comparison
Primary nucleation & β-sheet initiation studies
Minimal hydrophobic pentapeptide without flanking charges
Aggregation kinetics free of secondary nucleation confounding
Plaque competence assay reference
Sequence-specific deposition activity
Mutant (F19T) inactive control to confirm nucleation-driven plaque formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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